An In-depth Technical Guide to the Structural Properties of 2-Amino-2-(pyridin-3-yl)acetonitrile
An In-depth Technical Guide to the Structural Properties of 2-Amino-2-(pyridin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural and chemical properties of 2-amino-2-(pyridin-3-yl)acetonitrile. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly those interested in muscarinic receptor agonists and related neurological therapeutics. This document details the molecule's structural characteristics, spectroscopic data, and a representative synthesis protocol. Furthermore, it visualizes the key signaling pathway associated with its biological target.
Core Structural and Chemical Identity
2-Amino-2-(pyridin-3-yl)acetonitrile, with the chemical formula C₇H₇N₃, is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an aminoacetonitrile group.[1][2] The presence of a chiral center at the α-carbon of the acetonitrile moiety makes this compound of significant interest in medicinal chemistry. Its molecular weight is 133.15 g/mol .[1][2] The dihydrochloride salt form is also common, enhancing its solubility in polar solvents for pharmacological applications.[3]
The key structural features include:
-
Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom, which contributes to the molecule's basicity and potential for hydrogen bonding.[3]
-
Nitrile Group (-C≡N) : This functional group enhances the molecule's reactivity, particularly in nucleophilic addition and cyclization reactions.[3]
-
Amino Group (-NH₂) : Provides a site for salt formation and participation in hydrogen bonding, crucial for its biological interactions.[3]
| Property | Value | Source |
| Chemical Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| CAS Number | 131988-63-1 | [1] |
| IUPAC Name | 2-amino-2-(pyridin-3-yl)acetonitrile | |
| Canonical SMILES | C1=CC(=CN=C1)C(C#N)N | |
| InChI Key | SGCPBVKKDRXBIB-UHFFFAOYSA-N | [1] |
Spectroscopic and Analytical Data
Spectroscopic analysis is fundamental to confirming the structure and purity of 2-amino-2-(pyridin-3-yl)acetonitrile.
| Spectroscopy | Data | Source |
| ¹H NMR (CDCl₃, ppm) | δ 8.80 (d, J = 2.3 Hz, 1H), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.85 (dt, J = 7.9, 2.0 Hz, 1H), 7.35 (dd, J = 7.9, 4.8 Hz, 1H), 4.85 (s, 1H), 1.95 (br s, 2H) | [1] |
| ¹³C NMR (CDCl₃, ppm) | δ 150.2, 148.8, 135.5, 131.2, 123.6, 118.2, 45.2 | [1] |
| IR (KBr, cm⁻¹) | 3300–3500 (N-H stretch, broad), 2240 (C≡N stretch, strong) | [3] |
Experimental Protocols
The primary route for the synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile is a modified Strecker reaction.[1]
Representative Synthesis Protocol: Modified Strecker Reaction
This protocol is based on the general principles of the Strecker synthesis for this class of compounds.
Materials:
-
3-Pyridinecarboxaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Ammonium chloride (NH₄Cl)
-
Ammonia (aqueous solution)
-
Methanol (or other suitable solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde in methanol. Add a solution of ammonium chloride followed by aqueous ammonia. Stir the mixture at room temperature to form the corresponding imine in situ.
-
Cyanation: Cool the reaction mixture in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the solution while maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until reaction completion is indicated by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-amino-2-(pyridin-3-yl)acetonitrile.
Biological Significance and Signaling Pathway
2-Amino-2-(pyridin-3-yl)acetonitrile is a key intermediate in the synthesis of FP-TZTP (3-(4-(3-fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine), a selective agonist for the M2 muscarinic acetylcholine receptor.[4][5][6] M2 receptors are implicated in various physiological processes and are a therapeutic target for conditions such as Alzheimer's disease.[5][6]
The activation of the M2 muscarinic receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαi subunit.[7][8] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, the βγ subunits of the G-protein can modulate other pathways, including the PI3K/AKT/mTORC1 pathway.[7][8]
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 Muscarinic Receptor Signaling Cascade.
Experimental Workflow: Synthesis and Purification
Caption: General Experimental Workflow for Synthesis.
Conclusion
References
- 1. 2-Amino-2-(pyridin-3-yl)acetonitrile | 131988-63-1 | Benchchem [benchchem.com]
- 2. 2-Amino-2-(pyridin-3-yl)acetonitrile | CAS No- 131988-63-1 | Simson Pharma Limited [simsonpharma.com]
- 3. 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride (2413867-73-7) for sale [vulcanchem.com]
- 4. An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]FP-TZTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-(pyridin-3-yl)acetonitrile CAS#: 131988-63-1 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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